E5090

IL-1 inhibition anti-inflammatory in vivo pharmacology

E5090 is a selective, orally active inhibitor of IL-1 generation that suppresses IL-1α and IL-1β mRNA transcription. Its pro-drug mechanism and lack of COX inhibition offer a unique tool for studying chronic inflammation and autoimmunity without thymic involution, distinguishing it from steroids and NSAIDs. Ideal for long-term in vivo studies.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
CAS No. 131420-91-2
Cat. No. B1671020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE5090
CAS131420-91-2
Synonyms3-(4-(acetyloxy)-5-ethyl-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acid
E 5090
E-5090
E5090
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=CC(=C2OC(=O)C)OC)C=C(C)C(=O)O
InChIInChI=1S/C19H20O5/c1-5-13-7-6-8-15-14(9-11(2)19(21)22)10-16(23-4)18(17(13)15)24-12(3)20/h6-10H,5H2,1-4H3,(H,21,22)/b11-9-
InChIKeyGMNKEZBZYKGPTL-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

E 5090 (CAS 131420-91-2): Oral Inhibitor of IL-1 Generation for Immunology Research


E 5090 is an orally active inhibitor of interleukin-1 (IL-1) generation, which is converted in vivo into its pharmacologically active deacetylated metabolite, DA-E5090 [1]. The compound is a member of the 3-(4-hydroxy-1-naphthalenyl)-2-propenoic acid class and has been characterized for its anti-inflammatory properties and its ability to suppress IL-1 production without inhibiting cyclooxygenase (COX) activity [2].

Why Generic IL-1 Pathway Inhibitors Cannot Substitute for E 5090


E 5090 is a pro-drug that requires metabolic conversion to its active deacetylated form (DA-E5090) to exert its effects, and it uniquely inhibits IL-1 generation via transcriptional regulation rather than receptor blockade or post-translational processing [1]. This mechanism is distinct from other anti-inflammatory agents; for example, indomethacin (a COX inhibitor) fails to suppress IL-1 production or chronic granuloma formation, while prednisolone (a corticosteroid) suppresses IL-1 but also causes thymic involution, an effect not observed with E 5090 [2]. These mechanistic and toxicological distinctions render generic substitution with common anti-inflammatory compounds unsuitable for research applications requiring selective IL-1 suppression.

Quantitative Comparator Evidence: E 5090 vs. Prednisolone and Indomethacin


In Vivo IL-1 Suppression in Rat Air-Pouch Model: E 5090 vs. Prednisolone vs. Indomethacin

In a rat air-pouch inflammatory model induced by LPS, orally administered E 5090 and prednisolone both dose-dependently inhibited IL-1 generation, while indomethacin had no effect on IL-1 generation despite completely inhibiting PGE2 production [1].

IL-1 inhibition anti-inflammatory in vivo pharmacology

Chronic Granuloma Formation Suppression: E 5090 vs. Prednisolone vs. Indomethacin

In the same rat air-pouch model, both E 5090 and prednisolone suppressed chronic granuloma formation, whereas indomethacin did not [1]. This parallel effect suggests E 5090's anti-inflammatory profile is steroid-like but without the associated thymic toxicity.

granuloma chronic inflammation in vivo model

Adjuvant Arthritis Model: Differential Effects on Paw Swelling, ESR, and Leukocyte Counts

In rat adjuvant arthritis, E 5090 suppressed paw swelling, erythrocyte sedimentation rate (ESR), and peripheral blood leukocyte counts to a similar extent as prednisolone, whereas indomethacin did not affect ESR or leukocyte counts [1]. Notably, E 5090 did not cause thymic involution, a known side effect of prednisolone [1].

adjuvant arthritis rheumatoid arthritis in vivo efficacy

In Vitro Inhibition of IL-1α and IL-1β Generation by DA-E5090

DA-E5090, the active metabolite, inhibited IL-1α and IL-1β generation by LPS-stimulated human monocytes in a dose-dependent manner (1–10 µM), with inhibition confirmed via LAF assay and ELISA [1]. Northern blotting showed that this effect is mediated at the transcriptional level [1].

IL-1 inhibition human monocytes dose-response

Acute Inflammation and Analgesia: E 5090 vs. Vehicle

E 5090 demonstrated efficacy in acute inflammatory models, including carrageenin-induced paw edema and adjuvant-induced local hyperthermia in rats, and exhibited analgesic and antipyretic effects [1].

acute inflammation analgesia antipyresis

Lack of COX Inhibition: E 5090 vs. Indomethacin

E 5090 does not inhibit cyclooxygenase (COX) activity, as evidenced by the lack of effect on PGE2 generation in the rat air-pouch model, in contrast to indomethacin which completely inhibited PGE2 [1].

COX inhibition mechanism of action selectivity

Recommended Research Applications for E 5090


Dissecting IL-1-Dependent Chronic Inflammatory Pathways

In rodent models of chronic inflammation (e.g., adjuvant arthritis, collagen-induced arthritis), E 5090 suppresses disease progression and key biomarkers (ESR, leukocytosis) without causing thymic involution, enabling long-term studies of IL-1's role in autoimmunity [1].

Elucidating IL-1 Transcriptional Regulation in Human Monocytes

Using DA-E5090 in vitro (1–10 µM) allows researchers to directly inhibit IL-1α and IL-1β mRNA transcription in LPS-stimulated human monocytes, providing a chemical probe distinct from signaling pathway inhibitors or receptor antagonists [1].

Investigating Steroid-Like Anti-Inflammatory Effects Without Thymic Toxicity

E 5090 can be used as a comparative tool alongside prednisolone to study the separation of anti-inflammatory efficacy from immunosuppressive side effects, as it achieves similar suppression of inflammation but lacks thymic involution [1].

Exploring IL-1's Role in Endotoxin-Induced Microcirculatory Disturbances

In rat models of endotoxin shock, E 5090 attenuates microcirculatory disturbances and mucosal damage by suppressing intestinal IL-1α production, demonstrating its utility in gastrointestinal inflammation research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for E5090

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.